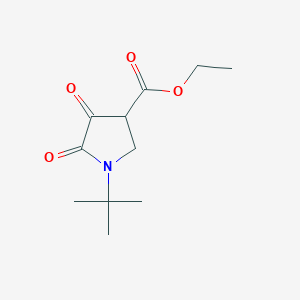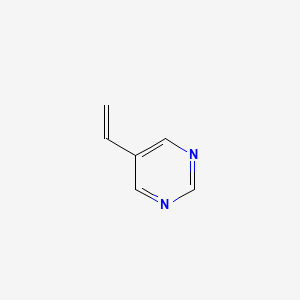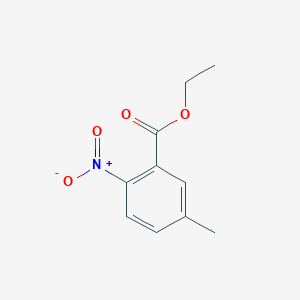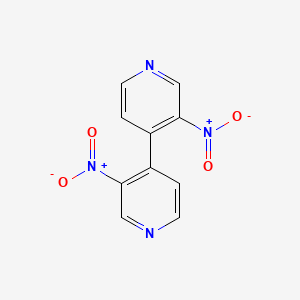
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Vue d'ensemble
Description
“N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” is a short PEG spacer that can be incorporated into peptides during Solid Phase Peptide Synthesis (SPPS) . It is also known as Fmoc-NH-PEG2-CH2COOH and is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Additionally, it is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is a building block in Solid Phase Peptide Synthesis (SPPS) . It is linear, flexible, and hydrophilic, which enhances its solubility and ionization ability, making it more amenable for mass spectrometry analysis .Molecular Structure Analysis
The molecular formula of “N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” is C25H30N2O7 . Its IUPAC name is 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
“N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” appears as a white solid . It has a molecular weight of 470.51 . It is soluble in DMF , and it should be stored at 2-8°C .Applications De Recherche Scientifique
- N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is commonly employed in peptide synthesis. As a short polyethylene glycol (PEG) spacer, it facilitates the attachment of amino acids during SPPS. Researchers use it to create custom peptides for biological studies, drug development, and protein engineering .
- This compound serves as a cleavable linker in the synthesis of ADCs. ADCs combine monoclonal antibodies with cytotoxic drugs, allowing targeted delivery of potent anticancer agents to tumor cells. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid helps link the antibody and drug, enhancing specificity and minimizing off-target effects .
- PROTACs are emerging therapeutics that selectively degrade disease-associated proteins. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, as a PEG-based PROTAC linker, contributes to the design of these molecules. PROTACs recruit E3 ubiquitin ligases to target proteins for degradation, offering a novel approach to treat various diseases .
- Due to its amphiphilic nature and biocompatibility, this compound can be incorporated into drug delivery systems. Researchers explore its potential in micelles, liposomes, or nanoparticles for controlled release of therapeutic agents. The PEG segment enhances circulation time and reduces immunogenicity.
- N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid contributes to the creation of functional biomaterials. Its hydrophilic PEG moiety improves biocompatibility, making it suitable for surface modification, tissue engineering scaffolds, and drug-eluting implants.
- Researchers use this compound to label proteins, peptides, and other biomolecules. Its Fmoc-protected amino group allows selective conjugation to functional groups (e.g., amines, thiols) via bioorthogonal chemistry. Such bioconjugates find applications in proteomics, cell imaging, and drug discovery .
Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)
Antibody-Drug Conjugates (ADCs)
Proteolysis Targeting Chimeras (PROTACs)
Drug Delivery Systems
Biomaterials Development
Chemical Biology and Bioconjugation
Mécanisme D'action
- It’s essential to note that this compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . As such, its primary targets may vary depending on the context of its use.
Target of Action
Mode of Action
Orientations Futures
The use of “N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” in the synthesis of antibody-drug conjugates (ADCs) and PROTACs suggests potential applications in the development of new therapeutic strategies . Its role as a building block in SPPS also indicates its importance in peptide synthesis and related research .
Propriétés
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIGBISTJOKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373284 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
CAS RN |
613245-91-3 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





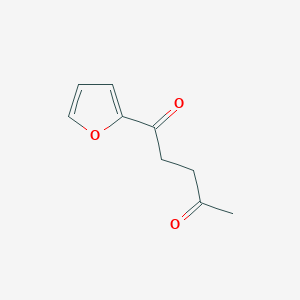
![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)
